molecular formula C10H10ClNO3S B1405481 4-Cyano-3-propoxybenzenesulfonyl chloride CAS No. 942199-53-3

4-Cyano-3-propoxybenzenesulfonyl chloride

Cat. No.: B1405481
CAS No.: 942199-53-3
M. Wt: 259.71 g/mol
InChI Key: XFBXBOYHUSDTOM-UHFFFAOYSA-N
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Description

4-Cyano-3-propoxybenzenesulfonyl chloride: is an organic compound with the molecular formula C10H10ClNO3S and a molecular weight of 259.71 g/mol . It is characterized by the presence of a cyano group, a propoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-propoxybenzenesulfonyl chloride typically involves the reaction of 4-cyano-3-propoxybenzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Cyano-3-propoxybenzenesulfonic acid+Thionyl chloride4-Cyano-3-propoxybenzenesulfonyl chloride+SO2+HCl\text{4-Cyano-3-propoxybenzenesulfonic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Cyano-3-propoxybenzenesulfonic acid+Thionyl chloride→4-Cyano-3-propoxybenzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-propoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: Formation of 4-cyano-3-propoxybenzenesulfonic acid.

    Reduction: Formation of 4-amino-3-propoxybenzenesulfonyl chloride.

Scientific Research Applications

4-Cyano-3-propoxybenzenesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Cyano-3-propoxybenzenesulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds. The cyano group can participate in further chemical transformations, such as reduction to an amine group, which can then engage in additional reactions.

Comparison with Similar Compounds

    4-Cyano-3-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a propoxy group.

    4-Cyano-3-ethoxybenzenesulfonyl chloride: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Cyano-3-butoxybenzenesulfonyl chloride: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness: 4-Cyano-3-propoxybenzenesulfonyl chloride is unique due to the presence of the propoxy group, which can influence its reactivity and solubility properties compared to its analogs. The specific combination of functional groups in this compound allows for unique applications in chemical synthesis and biological research.

Properties

IUPAC Name

4-cyano-3-propoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-2-5-15-10-6-9(16(11,13)14)4-3-8(10)7-12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBXBOYHUSDTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The titled compound was prepared analogously to 4-cyano-3-ethoxy-benzenesulfonyl chloride (Intermediate 127c) by replacing bromoethane with 1-bromopropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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